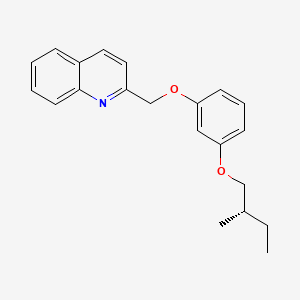
Maropitant-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maropitant-13C,d3 is a compound that is a labeled version of Maropitant, where carbon-13 and deuterium have been incorporated into the molecule. Maropitant itself is a selective and orally active neurokinin 1 receptor antagonist. It works by blocking the binding of substance P within the emetic center and the chemoreceptor trigger zone, making it highly effective in preventing vomiting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Maropitant-13C,d3 involves the incorporation of stable isotopes of carbon-13 and deuterium into the Maropitant molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of labeled precursors and standard organic synthesis techniques to introduce the isotopes at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve the use of specialized equipment and facilities to handle the labeled precursors and ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Maropitant-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific transformation desired. For example:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine .
Wissenschaftliche Forschungsanwendungen
Maropitant-13C,d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Maropitant.
Biology: Used to study the biological pathways and mechanisms involving neurokinin 1 receptors.
Medicine: Used in research to develop new treatments for conditions involving vomiting and nausea.
Industry: Used in the development and testing of new pharmaceuticals
Wirkmechanismus
Maropitant-13C,d3 exerts its effects by blocking the neurokinin 1 receptor, which is a key receptor involved in the emetic response. Substance P, a neurotransmitter, binds to this receptor to trigger vomiting. By blocking this binding, this compound effectively prevents vomiting. The molecular targets and pathways involved include the emetic center and the chemoreceptor trigger zone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: Another neurokinin 1 receptor antagonist used to prevent nausea and vomiting.
Rolapitant: A long-acting neurokinin 1 receptor antagonist used for similar purposes.
Uniqueness
Maropitant-13C,d3 is unique in that it is a labeled version of Maropitant, allowing for detailed studies of its pharmacokinetics and metabolism. The incorporation of carbon-13 and deuterium provides a way to trace the compound in biological systems, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C32H40N2O |
|---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4+1D3 |
InChI-Schlüssel |
OMPCVMLFFSQFIX-MWEYJLMPSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



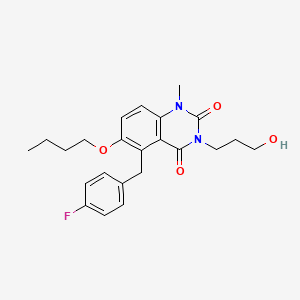
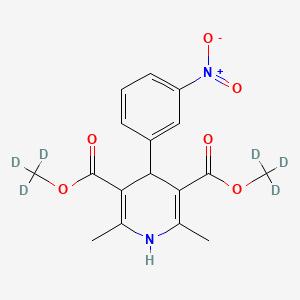
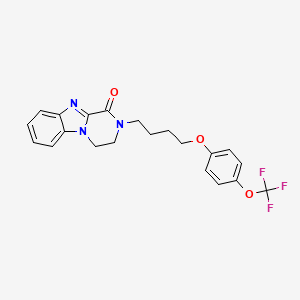
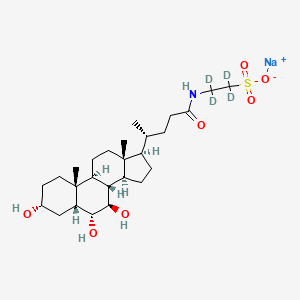
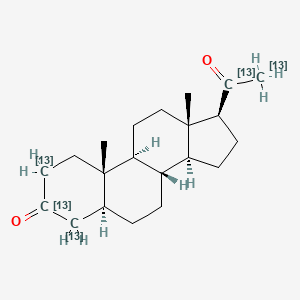
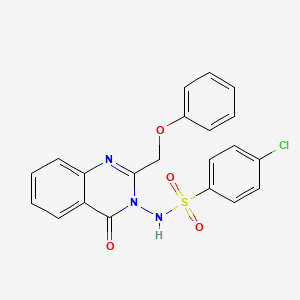
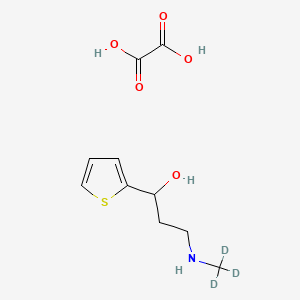
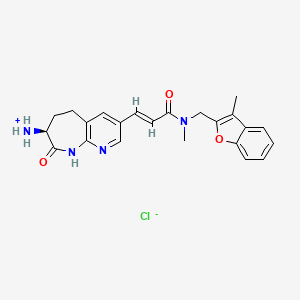



![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
